molecular formula C10H10N4O4 B2459673 N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide CAS No. 941869-14-3

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2459673
CAS No.: 941869-14-3
M. Wt: 250.214
InChI Key: WZPSSCHQRYQOMU-UHFFFAOYSA-N
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Description

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C10H10N4O4 and its molecular weight is 250.214. The purity is usually 95%.
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Biological Activity

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H20N4O8C_{13}H_{20}N_{4}O_{8} and a molecular weight of approximately 396.36 g/mol. Its structure includes a furan ring and a tetrahydropyrimidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13H20N4O8
Molecular Weight396.36 g/mol
LogPNot specified
CAS NumberNot specified

Antitumor Activity

Research indicates that derivatives of the tetrahydropyrimidine structure exhibit promising antitumor activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives had IC50 values below 2 µg/mL against human cancer cell lines, suggesting significant potency . The structure-activity relationship (SAR) analysis revealed that modifications in the furan and pyrimidine rings can enhance cytotoxicity.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Furan derivatives, including those similar to this compound, have demonstrated antibacterial and antifungal properties. These activities are attributed to the ability of the furan ring to interact with microbial cell membranes, disrupting their integrity .

Study 1: Antitumor Efficacy

A recent study synthesized several derivatives of tetrahydropyrimidine and evaluated their antitumor efficacy using MTT assays. The results indicated that compounds with specific substitutions on the furan ring exhibited IC50 values as low as 1.61 µg/mL against A-431 cancer cells . This highlights the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial activity, derivatives of furan-based compounds were tested against various bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Properties

IUPAC Name

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-14-7(11)6(9(16)13-10(14)17)12-8(15)5-3-2-4-18-5/h2-4H,11H2,1H3,(H,12,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPSSCHQRYQOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)NC(=O)C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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